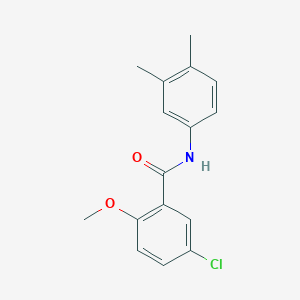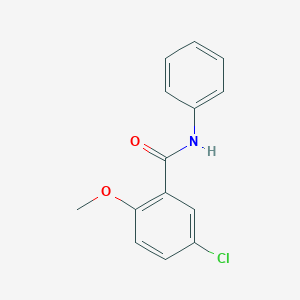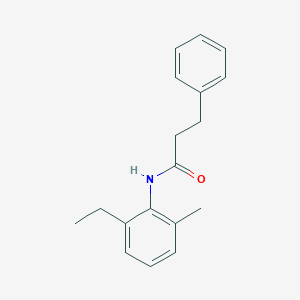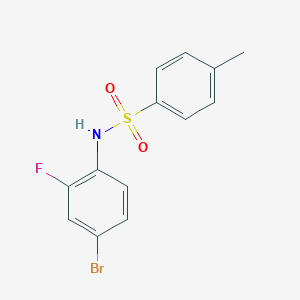![molecular formula C14H22N2O B291679 N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
N-[4-(diethylamino)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]butanamide, commonly known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in various biological processes.
Mécanisme D'action
DEAB inhibits N-[4-(diethylamino)phenyl]butanamide activity by binding to the active site of the enzyme, preventing the conversion of aldehydes to carboxylic acids. This inhibition leads to an accumulation of toxic aldehydes, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of N-[4-(diethylamino)phenyl]butanamide activity by DEAB has been shown to have various biochemical and physiological effects. In stem cells, DEAB has been shown to promote the differentiation of neural crest cells into sensory neurons. In cancer cells, DEAB has been shown to inhibit cell proliferation and induce apoptosis. Additionally, DEAB has been shown to increase the efficacy of chemotherapy drugs by inhibiting drug resistance mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DEAB in lab experiments is its ability to selectively inhibit N-[4-(diethylamino)phenyl]butanamide activity, allowing for the study of the specific effects of N-[4-(diethylamino)phenyl]butanamide inhibition. However, DEAB has limitations as well, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
For DEAB research include exploring its effects on N-[4-(diethylamino)phenyl]butanamide isoforms, investigating its potential as a therapeutic agent for various diseases, and developing more efficient synthesis methods.
In conclusion, DEAB is a unique chemical compound that has gained significant attention in scientific research due to its ability to inhibit N-[4-(diethylamino)phenyl]butanamide activity. Its effects on stem cell differentiation, cancer treatment, and drug development make it a promising area for future research.
Méthodes De Synthèse
DEAB can be synthesized by reacting 4-(diethylamino)benzaldehyde with butyric anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure DEAB.
Applications De Recherche Scientifique
DEAB has been extensively studied in scientific research due to its ability to inhibit N-[4-(diethylamino)phenyl]butanamide activity. N-[4-(diethylamino)phenyl]butanamide is a crucial enzyme that plays a role in various biological processes, including detoxification, metabolism, and differentiation. Inhibition of N-[4-(diethylamino)phenyl]butanamide activity by DEAB has been shown to have significant effects on stem cell differentiation, cancer cell proliferation, and drug resistance.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N-[4-(diethylamino)phenyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-7-14(17)15-12-8-10-13(11-9-12)16(5-2)6-3/h8-11H,4-7H2,1-3H3,(H,15,17) |
Clé InChI |
DKCQPHPOFQWEAB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




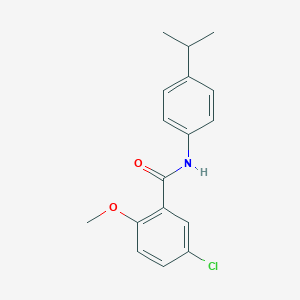

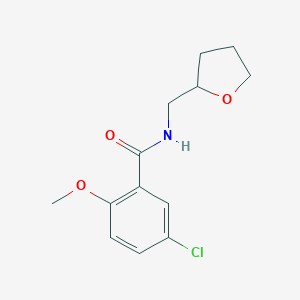
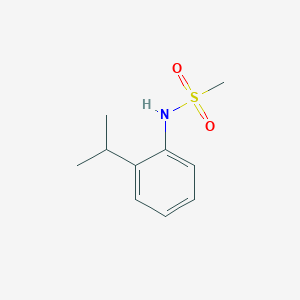
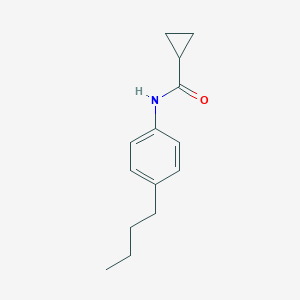
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
